2-Deoxy-D-arabinohexose-1-13C

Description

BenchChem offers high-quality 2-Deoxy-D-arabinohexose-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-D-arabinohexose-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

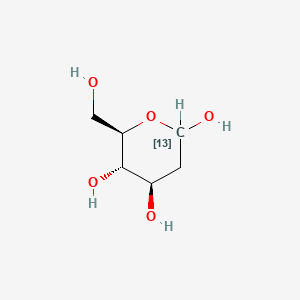

IUPAC Name |

(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-UPKQYVFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201612-55-7 |

Source

|

| Record name | 2-Deoxy-D-arabinohexose-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and purification of 2-Deoxy-D-arabinohexose-1-13C

An In-depth Technical Guide to the Synthesis and Purification of 2-Deoxy-D-arabino-hexose-1-¹³C

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2-Deoxy-D-arabino-hexose-1-¹³C, a stable isotope-labeled analog of the important glycolysis inhibitor, 2-deoxy-D-glucose (2-DG). The incorporation of a ¹³C isotope at the anomeric C-1 position provides a powerful, non-radioactive probe for metabolic flux analysis and mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines a robust and plausible synthetic pathway, details rigorous purification protocols, and establishes key analytical benchmarks for product validation, designed for researchers and professionals in chemical biology and drug development.

Introduction: The Significance of ¹³C-Labeled 2-Deoxy-D-glucose

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This structural modification allows it to be recognized and transported into cells by glucose transporters and phosphorylated by hexokinase. However, the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the competitive inhibition of glycolysis. This unique property makes 2-DG an invaluable tool for studying glucose metabolism and a potential therapeutic agent in oncology.

The introduction of a stable heavy isotope, such as Carbon-13, transforms 2-DG into a dynamic tracer for metabolic studies. Specifically, labeling at the C-1 position (2-Deoxy-D-arabino-hexose-1-¹³C) allows for the precise tracking of the molecule's fate within cellular pathways without the safety and logistical constraints of radioactive tracers. Analytical techniques like NMR and MS can distinguish the ¹³C-labeled compound from its natural abundance counterparts, enabling detailed quantification of metabolic pathway engagement and flux.

Strategic Approach to Synthesis

The synthesis of a specifically labeled carbohydrate requires a strategy that allows for the precise introduction of the isotope. While various methods exist for the synthesis of 2-deoxy sugars, a highly effective and controlled approach for introducing a ¹³C label at the C-1 position is an adaptation of the Kiliani-Fischer synthesis. This classic chain-elongation method allows for the construction of the C-1 carbon from a smaller aldose precursor using a labeled cyanide source.

This guide details a proposed synthetic route starting from D-arabinose. The core principle involves the nucleophilic addition of ¹³C-labeled cyanide to the aldehyde of D-arabinose, followed by reduction and hydrolysis to yield the target hexose. This method provides direct and unambiguous placement of the ¹³C isotope at the desired anomeric center.

Proposed Synthesis of 2-Deoxy-D-arabino-hexose-1-¹³C

The following multi-step protocol outlines a plausible and chemically sound pathway.

Overall Synthetic Scheme

The workflow begins with the reaction of D-arabinose with a ¹³C-labeled cyanide source, followed by a series of reduction and hydrolysis steps to yield the final product.

Caption: Proposed synthesis workflow for 2-Deoxy-D-arabino-hexose-1-¹³C.

Step-by-Step Experimental Protocol

Step 1: Cyanohydrin Formation

-

Rationale: This is the key step where the ¹³C isotope is introduced. The cyanide anion (¹³CN⁻) acts as a nucleophile, attacking the carbonyl carbon of D-arabinose. This reaction is not stereospecific at the new chiral center (C-2), resulting in a mixture of two epimers: the D-gluco and D-manno cyanohydrins.

-

Procedure:

-

Dissolve D-arabinose in water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Potassium ¹³C-cyanide (K¹³CN) while maintaining a slightly alkaline pH to favor the cyanohydrin formation.

-

Stir the reaction mixture at low temperature for several hours until completion, monitored by TLC or LC-MS.

-

Neutralize the reaction mixture carefully with a dilute acid.

-

Step 2: Reduction of Nitrile to Imine

-

Rationale: The nitrile group of the cyanohydrins must be converted into an aldehyde functionality. This is typically achieved through catalytic hydrogenation, which reduces the nitrile to an imine intermediate.

-

Procedure:

-

Transfer the aqueous cyanohydrin mixture to a hydrogenation vessel.

-

Add a suitable catalyst, such as Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂).

-

Stir the reaction at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Step 3: Hydrolysis and Final Reduction

-

Rationale: The intermediate imine is hydrolyzed under acidic conditions to the corresponding aldehyde. A subsequent reduction of this aldehyde with a mild reducing agent like sodium borohydride (NaBH₄) yields the primary alcohol at C-1, completing the hexose structure. The deoxygenation at C-2 is inherent to the starting material and reaction sequence.

-

Procedure:

-

The filtrate containing the imine is acidified and stirred to promote hydrolysis to the aldehyde.

-

After hydrolysis is complete, the solution is cooled and the pH is adjusted to neutral or slightly basic.

-

Sodium borohydride (NaBH₄) is added portion-wise to reduce the aldehyde.

-

The reaction is stirred until complete.

-

The reaction is quenched, and the resulting solution contains the crude mixture of ¹³C-labeled 2-deoxy-hexoses.

-

Purification Protocol

The crude product from the synthesis is a mixture containing the desired 2-Deoxy-D-arabino-hexose-1-¹³C, its C-2 epimer (2-deoxy-D-lyxo-hexose-1-¹³C), unreacted starting materials, and various salts. A robust chromatographic separation is essential for isolating the target compound with high purity.

Purification Strategy: HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating structurally similar, non-volatile compounds like sugars. Anion-exchange or amino-functionalized columns are particularly effective for carbohydrate separations.

Caption: Workflow for the purification and quality control of the final product.

Step-by-Step HPLC Purification

-

System: A preparative HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Column: A preparative-scale amino (NH₂) column (e.g., Luna NH₂) is recommended.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used. A common starting point is 80:20 (v/v) Acetonitrile:Water.

-

Procedure:

-

Dissolve the crude, salt-free product in the mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the separation and collect fractions corresponding to the different peaks observed on the chromatogram.

-

Analyze each fraction using analytical HPLC to determine its purity.

-

Pool the fractions containing the desired product with a purity of ≥98%.

-

Remove the solvent from the pooled fractions via lyophilization (freeze-drying) to obtain the final product as a white solid.

-

Characterization and Quality Control

Rigorous analytical validation is required to confirm the identity, isotopic enrichment, and purity of the final product.

| Parameter | Analytical Method | Expected Result |

| Identity & Structure | ¹H and ¹³C NMR Spectroscopy | ¹H NMR spectrum consistent with the 2-deoxy-D-arabino-hexose structure. ¹³C NMR will show a highly enhanced signal for the C-1 carbon, confirming isotopic enrichment. |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | The observed mass will correspond to the calculated mass of ¹³CC₅H₁₂O₅ (165.0658 g/mol ), confirming the incorporation of one ¹³C atom. |

| Chemical Purity | Analytical HPLC (RI or ELSD) | A single major peak representing >98% of the total integrated area. |

| Isotopic Enrichment | Mass Spectrometry (MS) or ¹³C NMR | Quantitative analysis should indicate >99% ¹³C enrichment at the C-1 position. |

Conclusion

This guide presents a comprehensive and scientifically grounded strategy for the synthesis and purification of 2-Deoxy-D-arabino-hexose-1-¹³C. The proposed pathway, based on a modified Kiliani-Fischer synthesis, offers a reliable method for introducing the ¹³C label at the desired position. The detailed protocols for purification via HPLC and subsequent analytical characterization provide a self-validating system to ensure the final product meets the high standards of purity and identity required for advanced metabolic research. This powerful molecular tool will enable researchers to conduct precise investigations into glucose metabolism, furthering our understanding of cellular bioenergetics in both healthy and diseased states.

References

- BenchChem. (2025). Synthesis and Characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C: A Technical Guide. BenchChem.

-

Walker, T. E., Ehler, D. S., & Unkefer, C. J. (1988). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose. Carbohydrate Research, 181, 125-134. [Link]

- Padgett, H. C., et al. (1986). Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy.

physicochemical properties of 13C-labeled 2-deoxyglucose

An In-Depth Technical Guide to the Physicochemical Properties of ¹³C-Labeled 2-Deoxyglucose

Foreword

In the landscape of metabolic research, the interrogation of cellular pathways requires tools of exquisite precision. 2-Deoxy-D-glucose (2-DG), a structural analog of glucose, has long been a cornerstone for studying glucose uptake and glycolysis. Its mechanism of action—cellular uptake via glucose transporters followed by phosphorylation by hexokinase, which traps it intracellularly as 2-deoxy-D-glucose-6-phosphate (2-DG6P) without further metabolism—provides a powerful method to probe glycolytic flux.[1][2] The introduction of stable isotope labeling, particularly with Carbon-13 (¹³C), elevates this tool to a new level of specificity and analytical depth.

This guide provides a comprehensive exploration of the core physicochemical properties of ¹³C-labeled 2-deoxyglucose. It is designed for researchers, scientists, and drug development professionals who employ or seek to employ this critical tracer in their work. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the practical implications of these properties for robust and reliable metabolic analysis.

Molecular Profile and Isotopic Architecture

The foundational characteristics of ¹³C-2-DG are rooted in its molecular structure and the nature of its isotopic enrichment. 2-Deoxy-D-glucose is a hexose sugar where the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1] This seemingly minor alteration is the key to its biological activity as a competitive inhibitor of glycolysis.[1][3]

The incorporation of ¹³C, a stable, non-radioactive isotope, fundamentally alters the mass of the molecule without significantly changing its chemical reactivity. This mass alteration is the primary signal used in mass spectrometry-based analyses. Labeling can be position-specific (e.g., [1-¹³C]-2-DG) or uniform ([U-¹³C₆]-2-DG), where all six carbon atoms are ¹³C. The choice of labeling strategy is critical and depends entirely on the experimental question; for instance, [1,2-¹³C₂]glucose is often used to resolve fluxes between glycolysis and the pentose phosphate pathway.[4][5]

Caption: Molecular structure of [U-¹³C₆]-2-deoxy-D-glucose (pyranose form).

The most immediate physicochemical consequence of ¹³C labeling is the increase in molecular weight. This predictable mass shift is the cornerstone of its use as a metabolic tracer.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass Shift from Unlabeled |

| 2-Deoxy-D-glucose | C₆H₁₂O₅ | 164.16 | N/A |

| [1-¹³C]-2-Deoxy-D-glucose | ¹³CC₅H₁₂O₅ | 165.15 | +1 |

| [U-¹³C₆]-2-Deoxy-D-glucose | ¹³C₆H₁₂O₅ | 170.14 | +6 |

| Table 1: Comparison of Molar Masses for Unlabeled and ¹³C-Labeled 2-Deoxyglucose Isotopologues. |

Spectroscopic and Analytical Properties

The utility of ¹³C-2-DG in research is defined by its unique spectroscopic signatures, which allow it to be distinguished from its endogenous, unlabeled counterpart.

Mass Spectrometry (MS)

In mass spectrometry, ¹³C labeling provides a clear and unambiguous signal. The mass difference between the labeled tracer and the naturally abundant ¹²C-containing molecules allows for precise quantification and flux analysis, even in complex biological matrices.[6] ¹³C₆-2-DG is frequently used as an internal standard for the accurate measurement of unlabeled 2-DG due to its nearly identical chemical behavior and chromatographic retention time, but distinct mass.[7]

High-resolution mass spectrometers, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are essential for this work. They provide the necessary mass accuracy to resolve the ¹³C-labeled peaks from other co-eluting compounds and natural abundance isotopologues.[8]

Caption: A typical workflow for quantifying metabolites using a ¹³C-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the most abundant carbon isotope, ¹²C, is NMR-silent, ¹³C possesses a nuclear spin of ½, making it NMR-active. This property is invaluable for non-invasively tracking the fate of ¹³C-2-DG in real-time within intact cells or tissues.[9][10] ¹³C NMR spectroscopy can identify not only the parent compound but also its phosphorylated form, 2-DG6P, and any subsequent (though typically minimal) metabolic products, providing a dynamic view of cellular metabolism.[9]

The chemical shifts of the carbon atoms in 2-DG are distinct and well-characterized, allowing for unambiguous assignment in an NMR spectrum.

| Carbon Position | Approximate ¹³C Chemical Shift (ppm) in D₂O |

| C1 (α-anomer) | ~92.1 |

| C2 | ~73.0 |

| C3 | ~72.3 |

| C4 | ~71.9 |

| C5 | ~70.4 |

| C6 | ~61.1 |

| Table 2: Representative ¹³C NMR chemical shifts for 2-Deoxy-D-glucose. Actual values may vary slightly based on solvent, pH, and temperature. Data synthesized from similar compounds and spectroscopic databases.[11][12] |

Physical Properties: Stability and Handling

The physical properties of ¹³C-2-DG are largely governed by the parent molecule. Isotopic substitution with ¹³C has a negligible effect on macroscopic properties like melting point, solubility, and appearance under standard laboratory conditions.[13][14] However, proper storage and handling are critical to maintain the integrity of the compound for research.

| Property | Value / Recommendation | Source(s) |

| Appearance | White crystalline solid | [15] |

| Melting Point | 146-147 °C (for unlabeled 2-DG) | [3][16] |

| Solubility | Soluble in water (≥100 mg/mL), DMSO (~20-100 mg/mL) | [15][17] |

| Solid Storage | Store at -20°C or 2-8°C, sealed, away from moisture. Stable for years. | [15][17] |

| Solution Storage | Aqueous solutions should be prepared fresh. DMSO stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [3][17][18] |

| Table 3: Key Physical Properties and Storage Recommendations for ¹³C-2-Deoxyglucose. |

Causality Insight: The recommendation to use aqueous solutions of 2-DG promptly stems from the general principle that sugar solutions can be susceptible to microbial growth, especially when stored at refrigerated temperatures for extended periods. While 2-DG itself is stable, ensuring the sterility and purity of the experimental solution is paramount. Freezing aliquots of a sterile-filtered stock solution is a reliable practice.

Experimental Protocols & Methodologies

Trustworthy data begins with validated protocols. Here, we outline core methodologies for the handling and analysis of ¹³C-2-DG.

Protocol: Preparation of ¹³C-2-DG for NMR Analysis

Objective: To prepare a pure, concentrated sample of ¹³C-2-DG for high-resolution NMR spectroscopy.

Materials:

-

¹³C-labeled 2-Deoxyglucose (solid)

-

Deuterium oxide (D₂O, 99.9% D)

-

NMR tubes (e.g., 5 mm diameter)

-

Vortex mixer

-

Precision balance

Methodology:

-

Weighing: Accurately weigh approximately 5-10 mg of ¹³C-2-DG directly into a clean, dry microcentrifuge tube. The exact amount depends on the specific isotopic enrichment and the sensitivity of the NMR spectrometer.

-

Dissolution: Add 500-600 µL of D₂O to the microcentrifuge tube. D₂O is used as the solvent to avoid a large, interfering ¹H signal from water in proton NMR and to provide a lock signal for the spectrometer.

-

Homogenization: Vortex the tube thoroughly until the solid is completely dissolved. A brief centrifugation may be necessary to collect all the liquid at the bottom of the tube.

-

Transfer: Carefully transfer the solution into a clean NMR tube. Avoid introducing air bubbles.

-

Analysis: Cap the NMR tube and place it in the NMR spectrometer. Acquire a ¹³C spectrum, typically requiring a longer acquisition time than a ¹H spectrum due to the lower gyromagnetic ratio and natural abundance (if not fully enriched) of ¹³C.

Protocol: HPLC-Based Purity and Concentration Analysis

Objective: To determine the chemical purity and concentration of a 2-DG sample using High-Performance Liquid Chromatography (HPLC). This method is applicable to both labeled and unlabeled forms.

Rationale: Unlike many pharmaceutical compounds, 2-DG lacks a strong chromophore, making UV detection challenging. Detection at low wavelengths (~195 nm) or, more commonly, using a Refractive Index (RI) detector is required.[19][20]

Materials:

-

2-Deoxyglucose sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

HPLC system with an aminopropyl (NH₂) column and a Refractive Index (RI) detector.

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 85:15 ACN:H₂O).[19][20] Degas the mobile phase thoroughly before use.

-

Standard Preparation: Prepare a series of standard solutions of 2-DG with known concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) in the mobile phase.

-

Sample Preparation: Dissolve the unknown 2-DG sample in the mobile phase to a concentration expected to fall within the range of the standard curve.

-

Chromatographic Conditions:

-

Column: Aminopropyl (NH₂) column

-

Mobile Phase: Isocratic elution with 85:15 ACN:H₂O

-

Flow Rate: ~1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detector: Refractive Index (RI) detector

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the unknown sample.

-

Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve. Purity can be assessed by the percentage of the total peak area attributed to the 2-DG peak.

-

The Physicochemical Basis of Biological Application

The utility of ¹³C-2-DG as a metabolic tracer is a direct consequence of its physicochemical properties. Its structural similarity to glucose ensures it is recognized and transported into the cell by the same glucose transporters (GLUTs). Once inside, it is a substrate for hexokinase. The resulting ¹³C-2-DG-6-phosphate is trapped because it is not a substrate for the next enzyme in glycolysis, phosphoglucose isomerase. This intracellular accumulation is directly proportional to glucose uptake.[2]

Caption: Mechanism of ¹³C-2-DG uptake and intracellular trapping.

The distinct and measurable properties imparted by the ¹³C label—a specific mass shift and an NMR-active nucleus—allow researchers to follow this process with high fidelity, making ¹³C-2-DG an indispensable tool for quantifying a key hallmark of cancer and other metabolic diseases.

References

-

Title: ¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Source: Analytical Chemistry. URL: [Link]

-

Title: 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats. Source: PMC - NIH. URL: [Link]

- Title: Analytical methods for 2-deoxy-d-glucose. Source: Google Patents.

-

Title: Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Source: Analytical Chemistry - ACS Publications. URL: [Link]

-

Title: Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Source: PubMed Central. URL: [Link]

-

Title: ¹³C ¹⁸O Labeled Compounds. Source: Isosciences. URL: [Link]

- Title: Analytical Methods For 2-Deoxy-D-Glucose. Source: Google Patents.

-

Title: ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Source: PubMed. URL: [Link]

-

Title: 2-Deoxyglucose (CAS 154-17-6) Properties. Source: Chemcasts. URL: [Link]

-

Title: Enzymatic Assays for 2-deoxyglucose and 2-deoxyglucose 6-phosphate. Source: PubMed - NIH. URL: [Link]

-

Title: 2-Deoxyglucose. Source: PubChem. URL: [Link]

-

Title: Chemical Properties of 2-Deoxy-D-glucose (CAS 154-17-6). Source: Cheméo. URL: [Link]

-

Title: 2-Deoxy-D-glucose - CAS 154-17-6 - Calbiochem. Source: Merck Millipore. URL: [Link]

-

Title: 2-Deoxy-D-glucose. Source: Wikipedia. URL: [Link]

-

Title: 2 deoxy d glucose – Knowledge and References. Source: Taylor & Francis. URL: [Link]

-

Title: What Is Isotopic Enrichment? Source: YouTube. URL: [Link]

-

Title: Isotopic Effects In Chemical Reactions. Source: EBSCO. URL: [Link]

-

Title: Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. Source: APS Physics. URL: [Link]

-

Title: Metabolism of [U-¹³C]glucose in human brain tumors in vivo. Source: Science.org. URL: [Link]

-

Title: Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Source: IOSR Journal. URL: [Link]

-

Title: Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Source: PMC. URL: [Link]

-

Title: ¹³C-NMR spectra of the product solutions of (A) [1-¹³C]-glucose, (B)... Source: ResearchGate. URL: [Link]

-

Title: ¹³C NMR Spectrum (1D, D2O, experimental) (HMDB0003498). Source: Human Metabolome Database. URL: [Link]

-

Title: Two alternative ¹³C-glucose-tracing strategies for analysis of... Source: ResearchGate. URL: [Link]

-

Title: Non-Covalent Isotope Effects. Source: PMC - NIH. URL: [Link]

Sources

- 1. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 2-Deoxy-D-glucose | 154-17-6 [chemicalbook.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy - Joint Fall 2021 Meeting of the Texas Sections of APS, AAPT, and SPS [archive.aps.org]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Isotopic Effects In Chemical Reactions | Research Starters | EBSCO Research [ebsco.com]

- 14. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. 2-Deoxyglucose | C6H12O5 | CID 108223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]

- 20. US20080276694A1 - Analytical Methods For 2-Deoxy-D-Glucose - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of 2-Deoxy-D-arabino-hexose-1-¹³C

This guide provides a comprehensive technical overview of 2-Deoxy-D-arabino-hexose-1-¹³C, a critical tool for researchers, scientists, and drug development professionals. We will dissect its dual mechanism of action as both a potent metabolic inhibitor and a high-fidelity metabolic tracer, offering insights into its application and the causal logic behind its experimental use.

Introduction: A Tale of Two Functions

2-Deoxy-D-arabino-hexose, more commonly known as 2-Deoxy-D-glucose (2-DG), is a structural analog of D-glucose.[1][2] Its defining feature is the replacement of the hydroxyl group at the C-2 position with a hydrogen atom.[2] This seemingly minor modification has profound biological consequences, preventing its complete metabolism through the glycolytic pathway.

The specific molecule of interest here, 2-Deoxy-D-arabino-hexose-1-¹³C, incorporates a stable, non-radioactive isotope of carbon, ¹³C, at the first carbon position.[3][4] This isotopic label transforms the molecule from a simple inhibitor into a powerful tracer, enabling researchers to meticulously track its metabolic fate and quantify the flux through interconnected biochemical pathways.[5][6] This guide will explore both facets of its mechanism: its role as a disruptor of cellular energy production and its utility in elucidating complex metabolic networks.

Part 1: The Core Mechanism of Action: Glycolytic Inhibition

The primary and most well-characterized mechanism of 2-DG is its potent inhibition of glycolysis. This process can be understood as a multi-step molecular deception.

Cellular Uptake and Phosphorylation

Like glucose, 2-DG is transported into the cell by glucose transporters (GLUTs).[2][7] Cells with high glucose avidity, such as cancer cells, exhibit a correspondingly high uptake of 2-DG.[2] Once inside the cell, the enzyme hexokinase, which catalyzes the first committed step of glycolysis, phosphorylates 2-DG at the C-6 position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][8][9]

Metabolic Trapping and Enzymatic Inhibition

The phosphorylation of 2-DG into 2-DG-6-P effectively traps the molecule within the cell, as the added phosphate group prevents its exit through glucose transporters.[9][10] Unlike glucose-6-phosphate, however, 2-DG-6-P cannot be further metabolized by the next enzyme in the glycolytic pathway, phosphoglucose isomerase (PGI).[1][2] The absence of the C-2 hydroxyl group makes it an unsuitable substrate for isomerization to fructose-6-phosphate.

The intracellular accumulation of 2-DG-6-P leads to the inhibition of glycolysis through two primary mechanisms:

-

Competitive Inhibition of Phosphoglucose Isomerase (PGI): 2-DG-6-P acts as a competitive inhibitor of PGI, blocking the conversion of glucose-6-phosphate and halting the glycolytic flux downstream.[1][9]

-

Feedback Inhibition of Hexokinase: The buildup of 2-DG-6-P exerts product feedback inhibition on hexokinase, reducing the phosphorylation of both glucose and 2-DG.[8]

Downstream Cellular Consequences

By disrupting glycolysis, 2-DG triggers a cascade of cellular events. The primary consequence is the depletion of intracellular ATP, particularly in cells that rely heavily on aerobic glycolysis for energy, a phenomenon known as the "Warburg effect" in cancer cells.[1][11] This energy crisis can induce significant cellular stress, disrupt redox balance, and ultimately lead to programmed cell death (apoptosis).[8][11][12]

Part 2: The Role of ¹³C Labeling as a Metabolic Tracer

While the inhibitory properties of 2-DG are significant, the incorporation of a ¹³C label at the C-1 position transforms it into a sophisticated tool for metabolic flux analysis (MFA).[5][13]

Principles of Stable Isotope Tracing

Stable isotope tracing involves introducing molecules containing heavy isotopes (like ¹³C) into a biological system.[5][6] As the cells metabolize this labeled substrate, the ¹³C atom is incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in various molecules, we can deduce the activity of specific metabolic pathways.[6] This approach provides a dynamic view of cellular metabolism that is not achievable with traditional concentration measurements.

Analytical Detection of ¹³C-Labeled Metabolites

The fate of the ¹³C label from 2-Deoxy-D-arabino-hexose-1-¹³C is tracked using highly sensitive analytical techniques:

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of a ¹³C atom increases a metabolite's mass by one Dalton compared to its unlabeled (¹²C) counterpart.[5] By analyzing the mass isotopomer distributions (MIDs) of metabolites, researchers can quantify the contribution of the ¹³C-labeled precursor to each metabolic pool.[14] This is the cornerstone of ¹³C-MFA.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus possesses a nuclear spin, making it detectable by NMR.[16] ¹³C NMR provides detailed information about the specific position of the label within a molecule's carbon skeleton, which is invaluable for distinguishing between pathways that rearrange carbon atoms differently.[17][18]

Part 3: Experimental Protocols and Applications

The dual nature of 2-Deoxy-D-arabino-hexose-1-¹³C allows its use in a variety of experimental contexts, most notably in ¹³C-Metabolic Flux Analysis.

Protocol: Cell Culture-Based ¹³C-Metabolic Flux Analysis

This generalized protocol outlines the key steps for quantifying metabolic fluxes in cultured cells using 2-Deoxy-D-arabino-hexose-1-¹³C as a tracer.

1. Cell Culture and Adaptation:

- Culture cells to the desired confluency in standard growth medium.

- Causality: It is critical to ensure cells are in a steady state of growth (log phase) to assume metabolic pseudo-steady state, a core assumption for many MFA models.

- One day prior to the experiment, switch the cells to a medium containing dialyzed fetal bovine serum to reduce the concentration of unlabeled glucose and amino acids.

2. Isotope Labeling:

- Remove the adaptation medium and replace it with an experimental medium containing a known concentration of 2-Deoxy-D-arabino-hexose-1-¹³C and other essential nutrients.

- Incubate the cells for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time must be empirically determined but often ranges from hours to over 24 hours.

3. Metabolite Extraction:

- Rapidly aspirate the labeling medium.

- Immediately quench metabolic activity by washing the cells with ice-cold saline.

- Add a cold extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.[19]

- Causality: Rapid quenching is paramount to halt enzymatic activity instantly, preserving the in vivo labeling patterns of metabolites.

4. Sample Preparation and Analysis:

- Centrifuge the cell extract to pellet protein and debris.

- Collect the supernatant containing the polar metabolites.

- Dry the metabolite extract under nitrogen or using a vacuum concentrator.

- Derivatize the sample if required for GC-MS analysis, or resuspend in a suitable solvent for LC-MS analysis.

- Analyze the sample using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites.[14]

5. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of ¹³C.

- Use specialized software (e.g., INCA, Metran) to fit the corrected mass isotopomer data to a metabolic network model.

- The software performs an iterative optimization to calculate the flux values (reaction rates) that best reproduce the experimentally measured labeling patterns.

Data Presentation: Mass Isotopomer Distribution

The output from the MS analysis is typically summarized in a table showing the fraction of each metabolite pool that contains zero, one, or more ¹³C atoms.

| Metabolite | M+0 | M+1 | M+2 | M+3 |

| Pyruvate | 0.35 | 0.55 | 0.08 | 0.02 |

| Lactate | 0.36 | 0.54 | 0.08 | 0.02 |

| Citrate | 0.60 | 0.15 | 0.20 | 0.05 |

| Malate | 0.62 | 0.14 | 0.18 | 0.06 |

| Table 1: Hypothetical fractional enrichment data for key metabolites after labeling with a ¹³C-glucose tracer. M+n represents the fraction of the metabolite pool with 'n' ¹³C atoms. |

Part 4: Broader Biological Effects

Beyond its direct impact on glycolysis, 2-DG can perturb other critical cellular functions. A comprehensive understanding of its mechanism requires acknowledging these effects.

-

Inhibition of N-linked Glycosylation: Due to its structural similarity to mannose, 2-DG can interfere with the synthesis of N-linked glycans, which are essential for proper protein folding.[2][11] This disruption can lead to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ER stress.[2][9]

-

Induction of Oxidative Stress: The inhibition of glycolysis can disrupt the production of NADPH via the pentose phosphate pathway. NADPH is a critical reducing equivalent for combating oxidative stress. Consequently, 2-DG treatment can lead to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS).[8][12]

Conclusion

2-Deoxy-D-arabino-hexose-1-¹³C is a molecule with a powerful dual identity. As a glucose analog, it functions as a potent inhibitor of glycolysis, providing a valuable tool for probing cellular energy metabolism and as a potential therapeutic agent. The strategic placement of a ¹³C stable isotope label transforms it into a high-precision tracer, enabling the sophisticated quantification of metabolic fluxes through complex biochemical networks. For researchers in metabolic science, oncology, and drug development, a thorough understanding of this dual mechanism is essential for designing robust experiments and accurately interpreting their results.

References

-

Ralser, M., et al. (2008). A catabolic block does not necessarily cause a protective antioxidant response. Nature, 456(7220), 1-5. [Link]

-

Kurtoglu, M., et al. (2007). Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation. Molecular Cancer Therapeutics, 6(11), 3049-3058. [Link]

-

Wikipedia. (2023). 2-Deoxy-D-glucose. [Link]

-

Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). [Link]

-

Taylor & Francis. (n.d.). 2 deoxy d glucose – Knowledge and References. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of 2-Deoxyglucose? [Link]

-

NPTEL. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176. [Link]

-

Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234. [Link]

-

Cheng, Y., et al. (2014). The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R. Journal of Biological Chemistry, 289(38), 26346-26356. [Link]

-

Institute of Molecular Systems Biology, ETH Zurich. (n.d.). 13C Metabolic Flux Analysis. [Link]

-

Zhang, Y., et al. (2021). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 60(33), 12296-12311. [Link]

-

Beckmann, N., et al. (1989). Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy. NMR in Biomedicine, 2(5-6), 274-277. [Link]

-

Stafstrom, C. E., & Ockuly, J. C. (2017). Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model. Journal of Neurophysiology, 118(1), 405-414. [Link]

-

Mondal, M., et al. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 50(74), 10842-10845. [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 231-239. [Link]

-

Bock, C., et al. (2020). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 7, 589. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439268, 2-Deoxy-D-arabino-hexopyranose. [Link]

-

Pelicano, H., et al. (2006). Glycolysis inhibition for anticancer treatment. Oncogene, 25(34), 4633-4646. [Link]

Sources

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. usbio.net [usbio.net]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 7. yihuipharm.com [yihuipharm.com]

- 8. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 9. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cozmicway.com [cozmicway.com]

- 12. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents [mdpi.com]

- 13. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. ckisotopes.com [ckisotopes.com]

An In-depth Technical Guide to the Cellular Uptake and Transport of 2-Deoxy-D-arabino-hexose-1-¹³C

Introduction: Unraveling Glycolytic Flux with a Stable Isotope Tracer

In the intricate landscape of cellular metabolism, glucose stands as a central pillar, fueling a myriad of biosynthetic and bioenergetic pathways. The ability to precisely measure and understand the flux through these pathways is paramount for researchers in fields ranging from oncology and neuroscience to drug development. 2-Deoxy-D-glucose (2-DG), a glucose analog, has long been a valuable tool for probing glucose uptake and glycolysis.[1] By replacing the hydroxyl group at the C2 position with a hydrogen, 2-DG is readily transported into cells and phosphorylated by hexokinase, but cannot be further metabolized, leading to its intracellular accumulation.[1] This guide delves into the application of a powerful variant of this tool: 2-Deoxy-D-arabino-hexose-1-¹³C. The incorporation of a stable, non-radioactive carbon-13 isotope at the C1 position provides a highly specific and sensitive tracer for dissecting the initial steps of glucose metabolism through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying molecular mechanisms, step-by-step experimental protocols, and data interpretation strategies for leveraging this potent metabolic probe.

I. Molecular Mechanisms: A Journey Across the Membrane and into the Metabolic Maze

The journey of 2-Deoxy-D-arabino-hexose-1-¹³C into the cell and its subsequent metabolic fate is a multi-step process governed by specific protein transporters and enzymes. A thorough understanding of these mechanisms is crucial for designing and interpreting experiments.

Cellular Entry: The Role of Glucose Transporters (GLUTs)

The initial and rate-limiting step for glucose and its analogs' entry into most mammalian cells is facilitated diffusion mediated by a family of integral membrane proteins known as glucose transporters (GLUTs). 2-DG, due to its structural similarity to glucose, is a substrate for these transporters. Among the various GLUT isoforms, GLUT1 is ubiquitously expressed and responsible for basal glucose uptake in many cell types.[4]

The transport process is a passive one, driven by the concentration gradient of the substrate across the plasma membrane. The kinetics of this transport can be described by Michaelis-Menten kinetics, characterized by a maximal transport velocity (Vmax) and a substrate concentration at which the transport rate is half of Vmax (Km).

The First Metabolic Step: Phosphorylation by Hexokinase

Upon entering the cytoplasm, 2-Deoxy-D-arabino-hexose-1-¹³C is recognized by hexokinase, the first enzyme in the glycolytic pathway. Hexokinase catalyzes the ATP-dependent phosphorylation of the hexose at the C6 position, yielding 2-deoxy-D-glucose-6-phosphate-1-¹³C (2-DG-6-P-¹³C).[1] This phosphorylation traps the molecule inside the cell, as the newly added phosphate group renders it membrane-impermeable.

Similar to transport, the phosphorylation step also follows Michaelis-Menten kinetics. However, unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase, effectively halting its progression through glycolysis.[1] This metabolic blockade leads to the intracellular accumulation of 2-DG-6-P-¹³C, the extent of which is proportional to the rate of glucose uptake and phosphorylation.

The Advantage of the 1-¹³C Label: Tracing the First Carbon

The strategic placement of the ¹³C label at the C1 position of 2-deoxy-D-glucose offers a distinct advantage for metabolic flux analysis. While uniformly labeled glucose ([U-¹³C]glucose) provides a global view of carbon distribution, position-specific labels allow for the dissection of specific pathways. The 1-¹³C label is particularly informative for distinguishing between glycolysis and the Pentose Phosphate Pathway (PPP). In glycolysis, the C1 carbon of glucose becomes the C3 carbon of pyruvate and lactate. In the oxidative arm of the PPP, the C1 carbon is lost as CO2. By tracing the fate of the 1-¹³C label, researchers can quantify the relative flux through these critical pathways.

II. Quantitative Insights: Kinetic Parameters of Transport and Phosphorylation

For accurate modeling and interpretation of experimental data, it is essential to consider the kinetic parameters of 2-DG transport and phosphorylation. The following table summarizes key kinetic constants reported in the literature.

| Parameter | Protein | Substrate | Cell/System Type | Km | Vmax | Reference(s) |

| Transport | Bovine GLUT1 | 2-Deoxy-D-glucose | Xenopus Oocytes | 9.8 ± 3.0 mM | 2582-4914 pmol/oocyte/15 min | [5][6] |

| Transport | Human GLUT1 | 2-Deoxy-D-glucose | Xenopus Oocytes | 11.7 ± 3.7 mM | 2773-4914 pmol/oocyte/15 min | [5][6] |

| Transport | Rat Skeletal Muscle | 2-Deoxy-D-glucose | Isolated Rat Muscle | ~12 mM | - | [7] |

| Phosphorylation | Rat Brain Hexokinase | 2-Deoxy-D-glucose | Normal Rat Brain | - | - | [8] |

| Phosphorylation | Rat Glioma Hexokinase | 2-Deoxy-D-glucose | Rat Glioma | - | - | [8] |

| Phosphorylation | Hexokinase D (Glucokinase) | 2-Deoxy-D-glucose | Liver | Michaelian kinetics | - | [9] |

Note: Vmax values can vary significantly depending on the experimental system and protein expression levels.

III. Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for conducting cellular uptake and metabolism studies using 2-Deoxy-D-arabino-hexose-1-¹³C, followed by analysis using NMR or LC-MS/MS.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.

-

Media Preparation: Prepare glucose-free culture medium supplemented with a known concentration of 2-Deoxy-D-arabino-hexose-1-¹³C. The concentration should be optimized for the specific cell type and experimental question, but a starting point is often in the range of 5-10 mM.

-

Isotope Incubation:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with pre-warmed, glucose-free medium or phosphate-buffered saline (PBS) to remove any residual glucose.

-

Add the pre-warmed medium containing 2-Deoxy-D-arabino-hexose-1-¹³C to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the metabolic rate of the cells and the desired level of ¹³C enrichment.

-

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate results.

-

Quenching:

-

At the end of the incubation period, rapidly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to remove any extracellular tracer.

-

-

Extraction:

-

Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol kept at -80°C.[5]

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tube vigorously and incubate on ice for at least 20 minutes to precipitate proteins.

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

The protein pellet can be saved for normalization purposes (e.g., using a BCA assay).

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information on the position of the ¹³C label within metabolites.

-

Sample Preparation:

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[10]

-

Transfer the reconstituted sample to a high-quality NMR tube.[10][11][12]

-

-

NMR Data Acquisition:

-

Acquire ¹³C and/or ¹H-¹³C heteronuclear correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer.

-

The specific pulse sequences and acquisition parameters should be optimized for the detection and quantification of the ¹³C-labeled metabolites of interest.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Identify and quantify the signals corresponding to 2-Deoxy-D-arabino-hexose-1-¹³C and its phosphorylated form, 2-deoxy-D-glucose-6-phosphate-1-¹³C.

-

The degree of ¹³C enrichment can be determined by comparing the integrals of the ¹³C-coupled signals to those of the unlabeled counterparts or the internal standard.

-

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and is well-suited for quantifying low-abundance metabolites.

-

Sample Preparation:

-

The metabolite extracts can often be directly injected or may require a simple dilution in the initial mobile phase.

-

-

LC-MS/MS System and Parameters:

-

Liquid Chromatography: Use a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.[5]

-

Mobile Phases: A typical mobile phase system for HILIC consists of an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[8]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode is ideal for targeted quantification.[5]

-

Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes of interest.

-

MRM Transitions: Develop specific MRM transitions for the precursor and product ions of 2-Deoxy-D-arabino-hexose-1-¹³C and 2-deoxy-D-glucose-6-phosphate-1-¹³C.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for each MRM transition.

-

Calculate the relative or absolute abundance of the ¹³C-labeled metabolites.

-

Correct the data for the natural abundance of ¹³C (approximately 1.1%).

-

IV. Visualizing the Process: Diagrams and Workflows

Visual representations can greatly aid in understanding the complex processes involved in these experiments.

Caption: Cellular uptake and metabolism of 2-Deoxy-D-arabino-hexose-1-¹³C.

Caption: General experimental workflow for metabolic tracing.

V. Conclusion and Future Perspectives

2-Deoxy-D-arabino-hexose-1-¹³C stands as a powerful and versatile tool for the precise investigation of glucose uptake and the initial steps of glycolysis. Its stable isotope label allows for safe and detailed metabolic tracing using sophisticated analytical platforms like NMR and mass spectrometry. The methodologies outlined in this guide provide a robust framework for researchers to quantify glycolytic flux, probe the activity of glucose transporters and hexokinase, and investigate the metabolic reprogramming that occurs in various physiological and pathological states. As analytical technologies continue to advance in sensitivity and resolution, the application of position-specific labeled tracers like 2-Deoxy-D-arabino-hexose-1-¹³C will undoubtedly play an increasingly critical role in unraveling the complexities of cellular metabolism and accelerating the development of novel therapeutic strategies.

References

- Ureta, T., Radojkovic, J., & Niemeyer, H. (1978). Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies. European Journal of Biochemistry, 87(1), 125-131.

- Zhao, F. Q., & Keating, A. F. (2012). Characterization of bovine glucose transporter 1 kinetics and substrate specificities in Xenopus oocytes. Journal of dairy science, 95(4), 1837–1844.

- Zhao, F. Q., & Keating, A. F. (2012). Characterization of bovine glucose transporter 1 kinetics and substrate specificities in Xenopus oocytes. Journal of dairy science, 95(4), 1837–1844.

- Hansen, P. A., Gulve, E. A., & Holloszy, J. O. (1994). Kinetics of 2-deoxyglucose transport in skeletal muscle: effects of insulin and contractions. American Journal of Physiology-Endocrinology and Metabolism, 266(2), E197-E202.

- Crane, R. K., & Sols, A. (1954). The non-competitive inhibition of brain hexokinase by glucose-6-phosphate and related compounds. Journal of Biological Chemistry, 210(2), 597-606.

- Jennings, E. Q., et al. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 24(12).

- Laughlin, M. R., & Lunte, S. M. (1991). Determination of the deoxyglucose and glucose phosphorylation ratio and the lumped constant in rat brain and a transplantable rat glioma. Journal of neurochemistry, 56(2), 529-537.

- Wohl, V. M., et al. (2022). Novel mutation in hexokinase 2 confers resistance to 2-deoxyglucose by altering protein dynamics. PLoS genetics, 18(3), e1010094.

- Horn, P. J., et al. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 8(4), 74.

- Wiebe, P. O., et al. (2012). Hexokinase II integrates energy metabolism and cellular protection: Akting on mitochondria and TORCing to autophagy. Autophagy, 8(11), 1668-1670.

- Nagana Gowda, G. A., & Raftery, D. (2017). Sample preparation and data analysis for NMR-based metabolomics. In Metabolomics (pp. 81-100). Humana Press, New York, NY.

- Markley, J. L., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical chemistry, 82(11), 4647-4653.

-

University College London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of 2-Deoxyglucose? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439268, 2-Deoxy-D-arabino-hexopyranose. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Linder, M. C., & Linder, M. C. (1976). Transport-associated phosphorylation of 2-deoxyglucose in rat adipocytes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 448(2), 354-364.

- Neubauer, S., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolomics, 15(4), 1-12.

- Marín-Hernández, Á., et al. (2006). Kinetics of Transport and Phosphorylation of Glucose in Cancer Cells. Journal of Cellular Physiology, 206(1), 221-233.

- Allen, D. K., et al. (2015). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 87(15), 7657-7664.

- Hansen, P. A., Gulve, E. A., & Holloszy, J. O. (1994). Kinetics of 2-deoxyglucose transport in skeletal muscle: effects of insulin and contractions. American Journal of Physiology-Endocrinology and Metabolism, 266(2), E197-E202.

- Lane, A. N., & Fan, T. W. M. (2015). Practical Guidelines for 13 C-Based NMR Metabolomics. In Metabolomics (pp. 141-167). Humana Press, New York, NY.

- Reinbeck, B., & Kurtz, A. (2002). Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death. British journal of cancer, 87(11), 1316-1323.

- Markley, J. L., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical chemistry, 82(11), 4647-4653.

- Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(5), 590-600.

- Wevers, R. A., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PLoS One, 11(8), e0160211.

- Jennings, E. Q., et al. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 24(12).

- Walker, T. E., et al. (1988). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose.

- El-Sayed, N. S., et al. (2025). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Journal of Radioanalytical and Nuclear Chemistry, 1-21.

- Bock, K., & Pedersen, C. (1974). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Acta Chemica Scandinavica, 28b, 1041-1047.

- Wevers, R. A., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PLoS One, 11(8), e0160211.

Sources

- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide on the Structural Elucidation of 2-Deoxy-D-arabino-hexose-1-¹³C

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise structural characterization of isotopically labeled molecules is fundamental to their application in biomedical research and drug development. This guide provides a comprehensive, technically-focused protocol for the structural elucidation of 2-Deoxy-D-arabino-hexose-1-¹³C, a critical analog of glucose used in studying glycolysis and as a potential therapeutic agent. This document moves beyond a simple recitation of methods to provide the underlying scientific rationale, ensuring a robust, self-validating analytical workflow. The core methodologies discussed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presented with the authority and practical insight of a Senior Application Scientist.

PART 1: Core Principles and Strategic Approach

The Significance of 2-Deoxy-D-arabino-hexose

2-Deoxy-D-arabino-hexose, also known as 2-deoxy-D-glucose, is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1][2] This modification prevents its further metabolism in the glycolytic pathway, leading to its accumulation in cells.[2] This property makes it an invaluable tool for inhibiting glycolysis and has led to its investigation as an anti-cancer and anti-viral agent.[1]

Rationale for ¹³C Labeling at the Anomeric Carbon

The introduction of a ¹³C isotope at the C1 (anomeric) position is a strategic choice that significantly enhances the analytical tractability of the molecule. The key advantages include:

-

Enhanced NMR Signal: The natural abundance of ¹³C is only 1.1%. Labeling at the C1 position amplifies the corresponding NMR signal by approximately 90-fold, enabling precise and unambiguous assignment.

-

Probing Anomeric Stereochemistry: The ¹J(C1,H1) coupling constant is highly sensitive to the orientation of the anomeric proton, providing definitive evidence for the α and β configuration.

-

Metabolic Tracing: The ¹³C label serves as a non-radioactive tracer, allowing for the monitoring of the molecule's metabolic fate in complex biological systems using techniques like NMR and mass spectrometry.[3][4]

PART 2: Experimental Design and Protocols

A multi-technique approach is essential for the unambiguous structural confirmation of 2-Deoxy-D-arabino-hexose-1-¹³C. The synergy between NMR spectroscopy and mass spectrometry provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the covalent framework and stereochemistry.

The logical flow of NMR experiments is critical for efficient and accurate structure determination.

Caption: A standard workflow for the high-resolution mass spectrometry analysis of 2-Deoxy-D-arabino-hexose-1-¹³C.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as 50:50 water:methanol.

-

-

Ionization:

-

Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Trustworthiness: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion, typically as an adduct with sodium ([M+Na]⁺).

-

-

Mass Analysis:

-

Analyze the sample using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

-

Expertise & Experience: The high resolving power of these instruments allows for mass determination to four or more decimal places, which is essential for calculating a unique elemental formula.

-

| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) | Observed Adduct | Expected m/z |

| Unlabeled | C₆H₁₂O₅ | 164.0685 | [M+Na]⁺ | 187.0579 |

| ¹³C Labeled | ¹³CC₅H₁₂O₅ | 165.0718 | [M+Na]⁺ | 188.0612 |

The observation of a species with an m/z value corresponding to the ¹³C-labeled compound confirms the successful synthesis and provides a measure of isotopic enrichment.

PART 3: Authoritative Grounding and References

The methodologies and interpretations presented in this guide are grounded in established principles of analytical chemistry and are supported by the broader scientific literature.

References

-

Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. This article showcases the application of ¹³C-labeled glucose in metabolic studies, highlighting the utility of isotopic labeling. [Link]

-

Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis... This study demonstrates the use of mass spectrometry to analyze the metabolic effects of 2-deoxy-D-glucose. [Link]

-

Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. This paper describes a GC-MS method for analyzing ¹³C labeling in sugars, providing complementary techniques for isotopic analysis. [Link]

-

SpectraBase: 2-Deoxy-D-glucose. A database containing various spectra for 2-Deoxy-D-glucose, including ¹³C NMR. [Link]

-

Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. This research abstract describes the use of ¹³C NMR to investigate the metabolism of 2-deoxy-D-glucose in cancer cells. [Link]

-

PubChem: 2-Deoxy-D-arabino-hexopyranose. An entry in the PubChem database providing comprehensive chemical information for 2-deoxy-D-glucose. [Link]

-

Wikipedia: 2-Deoxy-D-glucose. A general encyclopedic entry providing background information on 2-deoxy-D-glucose. [Link]

-

ResearchGate: Structure of 2-deoxy-D-glucose... This resource provides structural information and context for the pharmacological activities of 2-deoxy-D-glucose. [Link]

Sources

An In-depth Technical Guide to the Biochemical Activity of 2-Deoxy-D-arabino-hexose-1-¹³C

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Cellular Energetics with a Labeled Glycolytic Probe

In the intricate landscape of cellular metabolism, understanding the dynamics of glucose uptake and its subsequent fate is paramount to unraveling the complexities of both normal physiology and pathological states. 2-Deoxy-D-glucose (2-DG), a structural analog of glucose, has long been a cornerstone in metabolic research, primarily for its ability to act as a competitive inhibitor of glycolysis.[1][2][3] The strategic placement of a stable isotope, Carbon-13 (¹³C), at the C1 position of 2-Deoxy-D-arabino-hexose transforms this molecule into a powerful analytical tool, enabling researchers to non-invasively trace its journey into the cell and its initial metabolic transformation. This guide provides a comprehensive overview of the biochemical activity of 2-Deoxy-D-arabino-hexose-1-¹³C, detailing its mechanism of action and providing in-depth protocols for its application in metabolic research using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Principle: A Trojan Horse in Glycolysis

The efficacy of 2-Deoxy-D-arabino-hexose as a metabolic probe lies in its structural similarity to D-glucose, allowing it to be recognized and transported into the cell by glucose transporters (GLUTs).[4] Once inside the cell, it serves as a substrate for hexokinase, the first enzyme in the glycolytic pathway, which phosphorylates it at the C6 position to form 2-Deoxy-D-arabino-hexose-6-phosphate-1-¹³C (2-DG-6-P-¹³C).[4]

However, the absence of a hydroxyl group at the C2 position renders 2-DG-6-P an unsuitable substrate for the next enzyme in the glycolytic pathway, phosphoglucose isomerase.[4] This enzymatic blockade leads to the intracellular accumulation of 2-DG-6-P-¹³C.[4][5][6] This accumulation has two significant consequences for the cell:

-

Inhibition of Glycolysis: The buildup of 2-DG-6-P competitively inhibits hexokinase, thereby reducing the phosphorylation of glucose and slowing down the entire glycolytic pathway.[4]

-

ATP Depletion: The continuous phosphorylation of 2-DG without subsequent energy-yielding steps results in a net consumption of ATP, leading to cellular energy depletion.[5]

The ¹³C label at the C1 position does not alter this fundamental biochemical activity but provides a distinct analytical signature that allows for the precise tracking and quantification of 2-DG uptake and phosphorylation.

The Significance of the 1-¹³C Label

The choice of labeling the C1 position of 2-Deoxy-D-arabino-hexose is a deliberate one, offering specific advantages for metabolic analysis:

-

Direct Readout of Uptake and Hexokinase Activity: The appearance and accumulation of the ¹³C signal from 2-DG-6-P-¹³C provide a direct and quantitative measure of glucose transporter and hexokinase activity.

-

Clear Spectral Separation: The chemical environment of the C1 carbon changes significantly upon phosphorylation, leading to distinct and well-resolved signals for 2-Deoxy-D-arabino-hexose-1-¹³C and 2-DG-6-P-¹³C in ¹³C NMR spectra, facilitating unambiguous identification and quantification.

-

Minimal Isotopic Scrambling: Since 2-DG-6-P does not proceed further down the glycolytic pathway, the ¹³C label remains at the C1 position, simplifying spectral interpretation and avoiding the complexities of isotopic scrambling that occur with metabolizable tracers like [U-¹³C]-glucose.

Experimental Workflows: From Cell Culture to Data Analysis

The application of 2-Deoxy-D-arabino-hexose-1-¹³C in metabolic research typically involves a series of well-defined steps, from cell culture to sophisticated analytical techniques.

Diagram: Experimental Workflow

Caption: A generalized workflow for metabolic studies using 2-Deoxy-D-arabino-hexose-1-¹³C.

Detailed Protocol: In Vitro Cell Culture Experiment

This protocol provides a framework for a typical experiment using a cancer cell line to monitor glucose uptake and hexokinase activity.

1. Cell Culture and Treatment:

-

Culture your chosen cell line to the desired confluency (typically 70-80%) in standard growth medium.

-

On the day of the experiment, replace the standard medium with a glucose-free medium for a short period (e.g., 1 hour) to deplete intracellular glucose stores.

-

Introduce the experimental medium containing a known concentration of 2-Deoxy-D-arabino-hexose-1-¹³C (e.g., 5-10 mM). The optimal concentration should be determined empirically for your cell line.

-

Incubate the cells for a defined time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the rate of uptake and phosphorylation.

2. Metabolite Extraction:

-

To halt all metabolic activity, rapidly quench the cells by aspirating the medium and washing the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol.

-

Incubate at -80°C for at least 15 minutes.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and proteins. The supernatant contains the polar metabolites, including 2-Deoxy-D-arabino-hexose-1-¹³C and its phosphorylated form.

3. Sample Preparation for NMR Analysis:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried pellet in a known volume of D₂O containing a chemical shift reference standard (e.g., TSP or DSS).

-

Transfer the sample to an NMR tube for analysis.

4. Sample Preparation for Mass Spectrometry Analysis:

-

The extracted metabolites can be directly analyzed by LC-MS or may require derivatization depending on the chromatographic method used.

Data Acquisition and Interpretation

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for observing the fate of 2-Deoxy-D-arabino-hexose-1-¹³C. The key to this analysis is the distinct chemical shifts of the C1 carbon in the free and phosphorylated forms of the molecule.

Table 1: Expected ¹³C NMR Chemical Shifts

| Compound | Labeled Carbon | Expected Chemical Shift (ppm) |

| 2-Deoxy-D-arabino-hexose-1-¹³C (α-anomer) | C1 | ~93.6 |

| 2-Deoxy-D-arabino-hexose-1-¹³C (β-anomer) | C1 | ~97.4 |

| 2-Deoxy-D-arabino-hexose-6-phosphate-1-¹³C | C1 | ~95-98 |

Note: Exact chemical shifts can vary depending on the solvent, pH, and temperature.

By acquiring a time course of ¹³C NMR spectra, the rate of disappearance of the 2-Deoxy-D-arabino-hexose-1-¹³C signal and the concomitant appearance of the 2-DG-6-P-¹³C signal can be quantified by integrating the respective peak areas. This provides a direct measure of the rate of hexokinase activity.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive method for detecting and quantifying 2-Deoxy-D-arabino-hexose-1-¹³C and its phosphorylated metabolite.

Table 2: Expected Mass-to-Charge Ratios (m/z) for LC-MS Analysis

| Compound | Ionization Mode | Adduct | Expected m/z |

| 2-Deoxy-D-arabino-hexose-1-¹³C | Negative | [M-H]⁻ | 164.07 |

| 2-Deoxy-D-arabino-hexose-6-phosphate-1-¹³C | Negative | [M-H]⁻ | 244.04 |

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the metabolites by analyzing their fragmentation patterns. For 2-DG-6-P-¹³C, characteristic fragments would include the loss of the phosphate group.

Metabolic Pathway Visualization

Diagram: Fate of 2-Deoxy-D-arabino-hexose-1-¹³C

Caption: The uptake and metabolic block of 2-Deoxy-D-arabino-hexose-1-¹³C within a cell.

Conclusion: A Versatile Tool for Metabolic Inquiry

2-Deoxy-D-arabino-hexose-1-¹³C stands as a powerful and versatile tool for researchers investigating cellular metabolism. Its ability to be taken up by cells and phosphorylated, followed by its intracellular accumulation, provides a direct window into the activity of glucose transporters and hexokinase. The incorporation of a stable ¹³C isotope allows for safe, non-radioactive tracing and quantification using widely accessible analytical platforms like NMR and mass spectrometry. This in-depth guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this labeled glucose analog to gain critical insights into the metabolic reprogramming that underlies a host of physiological and pathological conditions.

References

- BenchChem. (2025). Application Notes and Protocols for NMR-Based Analysis of 2-Deoxy-D-glucose-d1 Metabolites.

- ChemicalBook. (n.d.). 2-Deoxy-D-glucose(154-17-6) 1H NMR spectrum.

- MedChemExpress. (n.d.). 2-Deoxy-D-glucose- 13 C-1 (Synonyms: 2-DG.

- MedChemExpress. (n.d.). 2-Deoxy-D-glucose- 13 C (Synonyms: 2-DG.

- D:\MyFiles\general manual\techniques\nmr sample prep.wpd. (n.d.).

- Gool, F. V., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PMC.

- Hedeskov, C. J., & Gliemann, J. (1973).

- Diva-portal.org. (n.d.).

- BenchChem. (2025). Synthesis and Characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C: A Technical Guide.

- Omicron Biochemicals, Inc. (n.d.). D-[1-13C]glucose NMR.